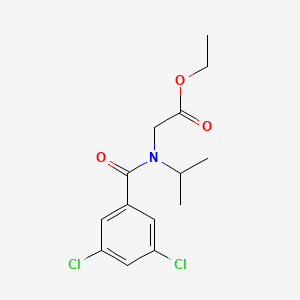

Ethyl N-(3,5-dichlorobenzoyl)-N-isopropylaminoacetate

Cat. No. B8313607

M. Wt: 318.2 g/mol

InChI Key: IJYPNLDLEVRAKW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04354032

Procedure details

A 250 milliliter round-bottom, 3-neck flask was equipped with a condenser, a thermometer, a dropping funnel, and a Teflon® spin-bar magnet for stirring. The outlets were protected from moisture by calcium chloride drying tubes, and the flask was immersed in an ice-water cooling mixture. The flask was charged with an 80 milliliter dichloromethane solution containing 0.015 mole (2.2 grams) of the ethyl N-isopropylaminoacetate (described above) and 0.015 mole (1.5 grams) of triethylamine. The solution was stirred while cooling in an ice-water bath. A 20 milliliter solution of dichloromethane containing 0.015 mole (3.14 grams) of 3,5-dichlorobenzoylchloride was added dropwise over a period of 1.0 hour with stirring and the stirring was continued for several hours followed by allowing the mixture to warm to room temperature. The reaction solution was washed four times with water (25 milliliters) to remove the triethylamine hydrochloride. The washed organic solution was filtered to remove the phase water and concentrated first by rotary evaporation (house vacuum, water bath to 65° C.) to 4.9 grams of a dull yellow syrup (nD20 1.5257) and then, using a vacuum pump (<1 mm, oil bath to 50° to 60° C.) for 1.0 hour, to 4.5 grams (94 percent crude yield) nD20 (1.5280) ethyl N-3,5-dichlorobenzoyl-N-isopropylaminoacetate. It had a mass spectra (m/e) of molecular weight of 317, an infrared spectra (neat) mull technique with ester C=O band at 1745 centimeters-1 and amide (C=O) band at 1635 centimeters-1. It had the following nuclear magnetic resonance values δ (CDCl3) of 1.1 (doublet, 6H, (CH3)2C--), 1.3 (triplet, 3H, CH3--), 3.7-4.5 (4.0 broad singlet, 4.2 quartet, (overlap), 5H, CH2N, CH2, CH (heptet obscured)), and 7.3-7.5 (multiplets, 3H, aromatic).

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

20 mL

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Ca+2].[Cl-].[CH:4]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])([CH3:6])[CH3:5].C(N(CC)CC)C.[Cl:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([Cl:31])[CH:30]=1)[C:25](Cl)=[O:26]>ClCCl>[Cl:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([Cl:31])[CH:30]=1)[C:25]([N:7]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]([CH3:6])[CH3:5])=[O:26] |f:0.1.2|

|

Inputs

Step One

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)Cl)C=C(C1)Cl

|

|

Name

|

|

|

Quantity

|

3.14 g

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Six

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 milliliter round-bottom, 3-neck flask was equipped with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling in an ice-water bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the stirring was continued for several hours

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction solution was washed four times with water (25 milliliters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the triethylamine hydrochloride

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The washed organic solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the phase water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated first by rotary evaporation (house vacuum, water bath to 65° C.) to 4.9 grams of a dull yellow syrup (nD20 1.5257)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a vacuum pump (<1 mm, oil bath to 50° to 60° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 1.0 hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=C(C(=O)N(C(C)C)CC(=O)OCC)C=C(C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |